molecular formula C18H16ClN3OS B2725700 N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 942009-40-7

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2725700
CAS No.: 942009-40-7
M. Wt: 357.86
InChI Key: JYJBSWGVOAXLGI-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
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Biological Activity

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Chlorophenyl Group : Contributes to the lipophilicity and biological activity.
  • Imidazole Ring : Known for its role in various biological processes and interactions.
  • Sulfanyl Acetamide Moiety : Implicated in diverse pharmacological effects.

The molecular formula is C17H14ClN3OSC_{17}H_{14}ClN_3OS, with a molecular weight of approximately 343.83 g/mol. The InChI representation is as follows:
InChI 1S C17H14ClN3OS c18 13 6 8 14 9 7 13 20 16 22 11 23 17 19 10 15 21 17 12 4 2 1 3 5 12 h1 10H 11H2 H 19 21 H 20 22 \text{InChI 1S C17H14ClN3OS c18 13 6 8 14 9 7 13 20 16 22 11 23 17 19 10 15 21 17 12 4 2 1 3 5 12 h1 10H 11H2 H 19 21 H 20 22 }

Anticancer Properties

Research indicates that compounds with imidazole and phenyl groups exhibit significant anticancer activity. For instance:

  • Cell Line Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth.
    • A study highlighted that derivatives similar to this compound displayed IC50 values ranging from 0.39 µM to 42.30 µM across different cancer types, demonstrating promising anticancer potential .
  • Mechanism of Action :
    • The imidazole ring is known to interact with cellular targets involved in cell cycle regulation and apoptosis pathways, potentially leading to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

Compounds containing imidazole structures have also been studied for their anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines :
    • Some studies suggest that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .
  • Animal Models :
    • In vivo studies using animal models of inflammation have shown that imidazole derivatives can reduce edema and inflammation markers significantly.

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of the Imidazole Ring :
    • Typically synthesized via the Debus-Radziszewski reaction involving glyoxal, ammonia, and an aldehyde.
  • Introduction of Chlorophenyl Group :
    • Achieved through nucleophilic substitution reactions.
  • Sulfanyl Acetamide Formation :
    • Involves the reaction of a thiol with an acetamide derivative under controlled conditions.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of structurally related compounds, revealing that those with similar functional groups exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values as low as 0.39 µM against HCT116 cells .

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of imidazole derivatives in a rat model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers after administration of these compounds .

Summary Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerMCF73.79
SF26812.50
NCI-H46042.30
Anti-inflammatoryRat ModelN/A

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-6-13(7-9-15)10-20-17(23)12-24-18-21-11-16(22-18)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJBSWGVOAXLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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